![molecular formula C9H19N3O3 B6598690 [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 1146298-55-6](/img/structure/B6598690.png)
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an amino group, an acetylamino group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which can be achieved through the reaction of an amino acid with a suitable protecting group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a carbamate derivative, such as tert-butyl carbamate, under controlled conditions.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Design : The structural characteristics of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester suggest its utility in the development of new pharmaceuticals aimed at various diseases, particularly those involving enzyme inhibition or receptor modulation. Its ability to form hydrogen bonds and interact with amino acids makes it a valuable scaffold in drug discovery.
- Peptidomimetics : This compound can serve as a building block for peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. Research indicates that carbamate derivatives can stabilize peptide conformations, enhancing their therapeutic potential .
- Anticancer Research : Preliminary studies have indicated that carbamate derivatives may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Further exploration is needed to elucidate the exact mechanisms and efficacy of this compound in cancer models.
Case Studies and Research Findings
- Synthesis and Evaluation : A study published in the Royal Society of Chemistry detailed the synthesis of various carbamate derivatives, including this compound. The research highlighted its potential as a precursor for more complex molecules with enhanced biological activity .
- Biological Activity Assessment : In vitro assays have been conducted to evaluate the biological activity of this compound against specific targets. Results indicated promising interactions with enzyme systems that are critical for metabolic pathways, suggesting its role as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the carbamate group allows it to form stable covalent bonds with target molecules, leading to prolonged effects.
Comparison with Similar Compounds
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid methyl ester
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid ethyl ester
- [2-(2-Amino-acetylamino)-ethyl]-carbamic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group attached to the carbamic acid. The tert-butyl ester group in [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester provides greater steric hindrance compared to the methyl, ethyl, and isopropyl esters.
- Reactivity: The tert-butyl ester group may influence the compound’s reactivity and stability, making it more resistant to hydrolysis.
- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as in drug development and material science.
Biological Activity
The compound [2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester , often referred to as a tert-butyl carbamate derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of tert-butyl carbamate derivatives typically involves the reaction of carbamic acid with tert-butyl alcohol or related amines. The general synthetic pathway can be summarized as follows:
- Starting Materials : Amino acids or their derivatives.
- Reagents : Tert-butyl chloroformate, base (e.g., triethylamine).
- Procedure : The amino acid is treated with tert-butyl chloroformate in the presence of a base to yield the desired tert-butyl carbamate.
This method allows for the efficient formation of the carbamate linkage, which is crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound has shown promise in:
- Anticancer Activity : Research indicates that derivatives of carbamic acids can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : Compounds with a carbamate structure are known to act as inhibitors for specific enzymes, including proteases and phosphatases, which are critical in various metabolic pathways .
Case Studies
- Breast Cancer Cell Lines : In a study evaluating the anticancer properties of related compounds, it was found that certain tert-butyl esters effectively suppressed the growth of breast cancer cells while showing reduced toxicity towards non-malignant cells . This selectivity is crucial for developing targeted cancer therapies.
- Enzyme Activity : Another study focused on the inhibition of human rhinovirus 3C protease by similar carbamate derivatives. The results indicated that these compounds could effectively block viral replication by inhibiting protease activity, highlighting their potential as antiviral agents .
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate that they exhibit moderate half-lives and favorable tissue distribution profiles, making them suitable candidates for further development in therapeutic applications . The stability and bioavailability of these compounds are critical factors influencing their efficacy.
Summary of Biological Activities
Pharmacokinetic Profile
Compound | Half-Life (h) | Tissue Distribution |
---|---|---|
Tert-Butyl Carbamate Derivative | 0.74 | Kidney, Liver |
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)12-5-4-11-7(13)6-10/h4-6,10H2,1-3H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXNBJZNGMAVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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